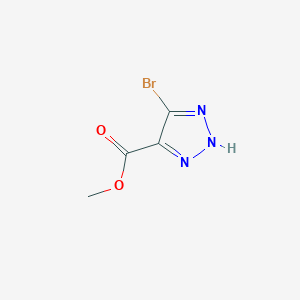

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGXTPMJNKWAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a prominent heterocyclic motif in modern medicinal chemistry, materials science, and chemical biology.[1] These five-membered aromatic rings, containing three nitrogen atoms, are recognized for their exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[2] A key feature of the 1,2,3-triazole unit is its role as a bioisostere for the amide bond, offering enhanced metabolic stability in bioactive molecules.[1] While not found in natural products, this "amide-triazole bioequivalence" has been successfully exploited in the development of therapeutics, including HIV-1 protease inhibitors and potential anticancer agents.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for a wide range of applications.[2]

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is a functionalized derivative that holds significant promise as a versatile building block in organic synthesis. The presence of a bromine atom at the 5-position and a methyl carboxylate group at the 4-position offers multiple points for molecular diversification, making it a valuable precursor for the synthesis of more complex molecules with potential biological activities.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1427475-25-9 | [3] |

| Molecular Formula | C₄H₄BrN₃O₂ | [4] |

| Molecular Weight | 206.00 g/mol | [4] |

| SMILES | COC(=O)C1=NNN=C1Br | [4] |

| InChI | InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | [4] |

| Predicted XlogP | 0.8 | [4] |

Synthesis of the 1,2,3-Triazole Core: A Mechanistic Overview

The most direct and widely adopted method for the synthesis of the 1,2,3-triazole ring system is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[5] This reaction can be performed under thermal conditions, but this often leads to a mixture of 1,4- and 1,5-regioisomers. The development of metal-catalyzed variants, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), has provided highly regioselective routes to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively.[5][6]

For the synthesis of a 5-bromo-1,2,3-triazole derivative such as the title compound, a logical synthetic approach would involve the cycloaddition of an azide with a bromo-alkyne precursor.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the cycloaddition of an azide with methyl 2-bromo-2-propynoate. The regioselectivity of this reaction would be a critical factor.

Caption: Proposed synthetic pathway to substituted Methyl 5-Bromo-1,2,3-triazole-4-carboxylate.

Experimental Protocol: General Procedure for CuAAC Reaction

The following is a general, illustrative protocol for a CuAAC reaction. Note: This is a generalized procedure and has not been specifically validated for the synthesis of this compound. Optimization would be required.

-

Reaction Setup: To a solution of the corresponding alkyne (1.0 mmol) and azide (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add the copper(I) catalyst (e.g., copper(I) phenylacetylide, 0.025 mmol).[7]

-

Reaction Execution: Stir the resulting mixture at room temperature for 24 hours.[7]

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by crystallization or column chromatography.[7]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the triazole ring and its substituents. The bromine atom at the 5-position is a particularly valuable handle for further synthetic transformations, most notably through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the electron-deficient triazole ring is expected to be an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the triazole ring, providing a powerful tool for generating molecular diversity.

An efficient palladium-catalyzed cross-coupling method has been described for the structurally related 5-bromo-1,2,3-triazine, which can be adapted for 5-bromo-1,2,3-triazoles.[8][9]

Caption: Suzuki cross-coupling of the title compound with a boronic acid.

Experimental Protocol: General Procedure for Suzuki Coupling

The following is a general protocol for a Suzuki cross-coupling reaction with a bromo-heterocycle. Note: This is a generalized procedure and requires optimization for the specific substrate.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (15 mol%), and a base like Ag₂CO₃ (1.0 equiv).[9]

-

Solvent Addition: Add a suitable solvent, for example, acetonitrile (MeCN).[9]

-

Reaction Execution: Heat the reaction mixture at 80°C for 30 minutes to several hours, monitoring the reaction progress by TLC or LC-MS.[9]

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery and Materials Science

The 1,2,3-triazole scaffold is a cornerstone in the development of new therapeutic agents due to its favorable pharmacological properties. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties.

This compound, as a versatile building block, can be utilized to synthesize libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to easily modify the 5-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

In materials science, the rigid and polar nature of the 1,2,3-triazole ring makes it an attractive component for the construction of functional materials, including polymers, dendrimers, and corrosion inhibitors.[1]

Safety and Handling

Based on available data for related compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature, with a reactive bromine atom and a modifiable ester group, provides a platform for the efficient construction of complex molecules. The well-established chemistry of the 1,2,3-triazole core, particularly in the context of "click" reactions and palladium-catalyzed cross-couplings, underscores the potential of this compound in the fields of medicinal chemistry and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate (CAS 1427475-25-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic properties of Methyl 5-bromo-1H-1,2,3-triazole-4-carboxylate (CAS 1427475-25-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to 1,2,3-triazole derivatives and related heterocyclic systems. The objective is to equip researchers with a robust predictive framework for the characterization of this molecule, aiding in its synthesis, purification, and application in drug discovery and development. Generalized experimental protocols and a logical workflow for spectroscopic analysis are also presented to ensure practical utility.

Introduction to this compound

This compound is a functionalized heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-recognized pharmacophore present in numerous biologically active compounds.[1] The bromine atom and the methyl ester group provide reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification

| Parameter | Value |

| CAS Number | 1427475-25-9 |

| Chemical Name | This compound |

| Molecular Formula | C₄H₄BrN₃O₂ |

| Molecular Weight | 206.00 g/mol |

| Chemical Structure | NNNHCOOCH₃Br |

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on the analysis of its chemical structure and established spectroscopic data for analogous compounds.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two main signals:

-

N-H Proton: A broad singlet is predicted for the proton attached to the triazole ring nitrogen. Its chemical shift is expected to be in the range of 13-15 ppm . This significant downfield shift is due to the acidic nature of the N-H proton in the aromatic triazole system and its involvement in intermolecular hydrogen bonding. The broadness of the peak is a characteristic feature of exchangeable protons.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. Its chemical shift is predicted to be around 3.9-4.1 ppm . The proximity of the electronegative oxygen atom deshields these protons, causing them to resonate downfield from typical alkyl protons.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.0 - 15.0 | Broad Singlet | 1H | N-H |

| 3.9 - 4.1 | Singlet | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically in the range of 158-162 ppm . This is characteristic of carbonyl carbons in esters conjugated with an aromatic system.

-

Triazole Ring Carbons (C4 and C5): The two carbons of the triazole ring are expected to resonate in the aromatic region. The carbon bearing the bromine atom (C5) is anticipated to be further downfield than the carbon attached to the carboxylate group (C4) due to the influence of the halogen. Predicted chemical shifts are approximately 135-140 ppm for C5 and 125-130 ppm for C4.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, with a predicted chemical shift of 52-55 ppm .

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 158 - 162 | C=O (Ester) |

| 135 - 140 | C5-Br |

| 125 - 130 | C4-COOCH₃ |

| 52 - 55 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational bands are predicted as follows:

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ , corresponding to the N-H stretching vibration of the triazole ring. The broadness is indicative of hydrogen bonding.[4]

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1710-1730 cm⁻¹ , characteristic of the C=O stretching of an α,β-unsaturated ester.

-

C=N and N=N Stretches: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected to appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ range.

-

C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically between 500-600 cm⁻¹ , can be attributed to the C-Br stretching vibration.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H Stretch |

| 1710 - 1730 | Strong, Sharp | C=O Stretch (Ester) |

| 1450 - 1600 | Medium | C=N, N=N Stretches |

| 1200 - 1300 | Strong | C-O Stretch (Ester) |

| 500 - 600 | Weak-Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. There will be two peaks of approximately equal intensity at m/z 205 (for ⁷⁹Br) and m/z 207 (for ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) are likely to include:

-

Loss of the methoxy radical (•OCH₃) to give fragments at m/z 174 and 176.

-

Loss of the entire methoxycarbonyl group (•COOCH₃) to give fragments at m/z 146 and 148.

-

Cleavage of the triazole ring, which can lead to a variety of smaller fragments.[5]

-

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 205 / 207 | [M]⁺ (Molecular ion with ⁷⁹Br / ⁸¹Br) |

| 174 / 176 | [M - •OCH₃]⁺ |

| 146 / 148 | [M - •COOCH₃]⁺ |

Generalized Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) for LC-MS or a direct insertion probe for electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a small molecule.

Conclusion

References

-

SpectraBase. 1H-1,2,4-Triazole-3-carboxylic acid. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

National Center for Biotechnology Information. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

NIST WebBook. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. [Link]

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

-

MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

PubMed. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. [Link]

-

ResearchGate. Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. [Link]

- Google Patents.

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

ResearchGate. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. [Link]

-

Sciex. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

-

National Center for Biotechnology Information. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. [Link]

-

SpectraBase. 1,2,3-Triazole. [Link]

-

Journal of the Chemical Society B: Physical Organic. A vibrational assignment for 1,2,3-triazole. [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. [Link]

Sources

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 5-Bromopyrimidine-2,4(1H,3H)-dione (5-Bromouracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical compound corresponding to the molecular formula C4H4BrN3O2, formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 5-Bromopyrimidine-2,4(1H,3H)-dione . Commonly known as 5-Bromouracil (5-BrU), this molecule is a synthetically derived analogue of the pyrimidine nucleobase, uracil. Its structural similarity to thymine allows for its incorporation into deoxyribonucleic acid (DNA), where it exerts potent mutagenic effects, primarily by inducing base-pair transitions. This guide elucidates the foundational principles of its nomenclature, details its physicochemical properties, outlines validated synthesis methodologies, and examines its mechanism of action. Furthermore, it explores the compound's critical applications in genetic research, its role as a therapeutic agent in oncology, and emerging prospects in antiviral and targeted cancer therapies. This document is intended to serve as a comprehensive resource for professionals engaged in molecular biology, medicinal chemistry, and drug development.

Chemical Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific communication and research. For the molecular formula C4H4BrN3O2, the systematic name is derived following the nomenclature rules established by IUPAC.[1][2]

IUPAC Name: 5-Bromopyrimidine-2,4(1H,3H)-dione[3][4]

-

Parent Heterocycle: The core structure is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, which is named "pyrimidine".

-

Functional Groups: The structure features two ketone groups (=O) at positions 2 and 4 of the ring. This is denoted by the suffix "-dione".

-

Saturation and Hydrogens: The "(1H,3H)" designation specifies that the nitrogen atoms at positions 1 and 3 are bonded to a hydrogen atom, indicating their amide character within the ring.

-

Substituent: A bromine atom is attached to the 5th carbon of the pyrimidine ring, which is indicated by the prefix "5-Bromo".

The compound is most widely known by its common name, 5-Bromouracil , which relates it to the natural nucleobase uracil.[5] It is a halogenated derivative of uracil.[4][6]

Additional identifiers include:

Caption: IUPAC numbering of the 5-Bromopyrimidine-2,4(1H,3H)-dione structure.

Physicochemical Properties

Understanding the physical and chemical properties of 5-Bromouracil is critical for its application in experimental and clinical settings, informing decisions on solubility, storage, and handling. The compound typically appears as a white crystalline powder or prisms.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | C4H3BrN2O2 | [5][6] |

| Molecular Weight | 190.98 g/mol | [5][7] |

| Melting Point | >300 °C (decomposes) | [4][8] |

| Appearance | White powder / Prisms from water | [4][6][7] |

| Water Solubility | Sparingly soluble (<1 g/L) | [4][6] |

| Other Solubilities | Soluble in cold water, ammonia, other alkalis, ethanol, acetone | [6][8] |

| pKa | 6.77 ± 0.10 (Predicted) | [4][6] |

| Stability | Stable under normal temperatures and pressures. | [6][9] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [4][6] |

Synthesis Methodologies

The primary route for synthesizing 5-Bromouracil involves the electrophilic bromination of uracil. The choice of brominating agent and reaction conditions can be optimized to achieve high yield and purity.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.org [iupac.org]

- 3. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 4. 5-Bromouracil | 51-20-7 [chemicalbook.com]

- 5. 2,4(1H,3H)-Pyrimidinedione, 5-bromo- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 5-Bromo-2,4(1H,3H)-pyrimidinedione(51-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate

For researchers, scientists, and professionals in drug development, understanding the stability and ensuring the proper storage of chemical intermediates is paramount to the integrity of research and the quality of the final product. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate, a key building block in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. The 1,2,3-triazole core is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of a bromine atom and a methyl ester group on the triazole ring provides versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development.

Given its role as a critical starting material, maintaining the chemical integrity of this compound is essential. Degradation of this compound can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and potentially introduce undesirable toxicological profiles into the final drug candidate.

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in the public domain, a robust understanding of its potential stability can be inferred from the known chemistry of related triazole derivatives and general principles of chemical stability.

General Stability of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is known to be a stable aromatic system. Studies on the degradation of other substituted 1,2,3-triazoles have shown that the triazole ring often remains intact under various environmental conditions, while the substituents are more susceptible to degradation.[1] This suggests that the core triazole structure of this compound is likely to be robust.

Potential Degradation Pathways

Forced degradation studies are typically employed to identify potential degradation pathways under stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[2] For this compound, the following degradation pathways are plausible:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions are likely to facilitate the saponification of the ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis can also occur, although it may require more forcing conditions.

-

Oxidative Degradation: While the triazole ring is relatively stable to oxidation, the overall molecule could be sensitive to strong oxidizing agents. Studies on other triazoles have indicated that oxidation primarily affects the substituents.[1]

-

Photodegradation: The presence of the bromine atom could potentially make the molecule susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. Photostability testing is crucial to determine its sensitivity to light.

-

Thermal Degradation: As with most organic compounds, exposure to high temperatures can lead to decomposition. The specific decomposition temperature and products would need to be determined through thermogravimetric analysis (TGA) and other thermal analysis techniques.

The following diagram illustrates a hypothetical degradation pathway focusing on the most probable points of instability.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the inferred chemical properties and general best practices for handling chemical intermediates, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Short-Term and Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Lower temperatures slow down the rate of potential degradation reactions. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap). | To prevent contamination and exposure to air and moisture. |

Incompatibilities

To prevent degradation, avoid storing this compound with the following substances:

-

Strong Oxidizing Agents: Can lead to oxidative degradation.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester.

-

Reactive Metals: May catalyze decomposition.

Experimental Protocols for Stability Assessment

For laboratories wishing to perform their own stability assessment, the following protocols for a forced degradation study are recommended. These studies are essential for developing stability-indicating analytical methods.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a suitable base, and analyze.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a defined period, monitoring for degradation.

-

At specified time points, withdraw samples, neutralize with a suitable acid, and analyze.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for a defined period.

-

At specified time points, withdraw samples and analyze.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a controlled oven for a defined period.

-

Also, heat a solution of the compound under reflux.

-

At specified time points, cool the samples, dissolve in a suitable solvent if necessary, and analyze.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

-

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended to preserve its integrity. Storing the compound in a cool, dry, dark place under an inert atmosphere is the most effective way to prevent degradation. For critical applications, it is highly advisable to conduct forced degradation studies to understand its specific stability profile and to develop appropriate analytical methods for monitoring its purity over time. This proactive approach will ensure the reliability of experimental results and the quality of downstream products in the drug development pipeline.

References

-

Alchimica. This compound (1 x 5 g). Available from: [Link]

-

ArtMolecule. Impurities and Degradation products. Available from: [Link]

-

Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available from: [Link]

- Google Patents. US3793315A - Triazole derivatives.

- Google Patents. KR20110093731A - Novel Antifungal Triazole Derivatives.

-

National Center for Biotechnology Information. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Available from: [Link]

-

National Center for Biotechnology Information. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Available from: [Link]

-

PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. Available from: [Link]

Sources

Tautomerism in substituted 1,2,3-triazoles

An In-Depth Technical Guide to Tautomerism in Substituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry and materials science, owes much of its utility to the principles of "click chemistry".[1][][3] However, the inherent prototropic tautomerism of the NH-1,2,3-triazole ring presents both a challenge and an opportunity. The position of the proton—on N1 or N2—dramatically influences the molecule's electronic distribution, polarity, hydrogen bonding capability, and ultimately, its biological activity and material properties. This guide provides a comprehensive exploration of the tautomeric equilibrium in substituted 1,2,3-triazoles, grounded in mechanistic principles and supported by field-proven analytical methodologies. We will dissect the factors governing tautomeric preference, detail robust protocols for characterization, and discuss the synthetic implications for regioselective functionalization.

The Foundation: Understanding 1,2,3-Triazole Tautomers

The unsubstituted 1,2,3-triazole ring exists as a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-tautomers.[4] This equilibrium arises from the migration of a proton between the nitrogen atoms of the heterocyclic ring.

-

1H-1,2,3-Triazole: An asymmetric, polar tautomer with the proton residing on the N1 nitrogen.

-

2H-1,2,3-Triazole: A symmetric, less polar tautomer with the proton on the N2 nitrogen.

In the gas phase, the 2H tautomer is generally more stable.[5] However, the equilibrium is highly sensitive and can be readily influenced by the surrounding environment and the nature of substituents on the triazole core.[5][6]

Caption: Prototropic tautomerism in the 1,2,3-triazole ring.

The Entry Point: Synthesis Dictates the Starting Line

The substitution pattern on the triazole ring is the primary determinant of its tautomeric behavior. Therefore, a brief overview of regioselective synthesis is essential. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the classical method, but modern catalysis has enabled precise regiocontrol.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This quintessential "click" reaction reliably and almost exclusively yields 1,4-disubstituted-1H-1,2,3-triazoles .[1][7][8] It is robust, high-yielding, and tolerant of a vast range of functional groups.[]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method, RuAAC provides selective access to 1,5-disubstituted-1H-1,2,3-triazoles .[9][10] Unlike CuAAC, it is also effective for internal alkynes, yielding fully substituted triazoles.[7][11]

Caption: Catalytic control over the regioselectivity of azide-alkyne cycloadditions.

Influencing the Equilibrium: Key Factors at Play

Once an NH-triazole is synthesized, its tautomeric balance is governed by a delicate interplay of electronic, steric, and environmental factors. The thermodynamically more stable 2H-tautomer is often favored, but this can be readily perturbed.[12][13]

| Factor | Influence on Equilibrium (1H vs. 2H) | Causality |

| Solvent Polarity | Polar, protic solvents (e.g., water, methanol, DMSO) favor the 1H-tautomer . | The 1H-tautomer has a larger dipole moment and is better stabilized by polar solvent interactions and hydrogen bonding.[5] |

| Electron-Withdrawing Groups (EWGs) | EWGs at C4 or C5 can increase the proportion of the 2H-tautomer . | EWGs decrease the electron density of the ring, making the symmetric 2H-form, where the proton is not adjacent to the substituent, more stable. |

| Electron-Donating Groups (EDGs) | EDGs at C4 or C5 can increase the proportion of the 1H-tautomer . | EDGs increase the basicity of the adjacent N1 and N3 nitrogens, making them more likely to accept the proton. |

| Steric Hindrance | Bulky substituents at C4 or C5 can favor the 2H-tautomer . | Placing a bulky group adjacent to the NH proton (as in the 1H-tautomer) can be sterically unfavorable, thus shifting the equilibrium towards the 2H form. |

| Intramolecular H-Bonding | A substituent capable of accepting a hydrogen bond (e.g., -C=O, -NO2) can stabilize the 1H-tautomer . | An intramolecular hydrogen bond between the N1-H and the substituent creates a stable six-membered ring-like structure, locking in the 1H tautomeric form.[14] |

Definitive Characterization: Analytical and Computational Protocols

Unambiguously determining the predominant tautomer in solution is critical. A multi-pronged approach combining spectroscopy and computational chemistry provides the most trustworthy results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution. The chemical environments of the ring atoms are distinct in each tautomer.

-

¹H and ¹³C NMR: The chemical shifts of the C4-H/C5-H protons and the C4/C5 carbons provide initial clues. In the symmetric 2H-tautomer (with identical C4/C5 substituents), these signals would be equivalent. However, rapid exchange on the NMR timescale can lead to averaged signals, complicating direct assignment.[15][16]

-

¹⁵N NMR: Due to its large chemical shift dispersion, ¹⁵N NMR is exceptionally sensitive to the electronic environment of the nitrogen atoms. The distinction between a protonated (pyrrole-type) and unprotonated (pyridine-type) nitrogen is clear. Two-dimensional heteronuclear experiments like ¹H-¹⁵N HMBC are definitive.[17]

-

Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,3-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, which slows proton exchange).

-

Acquisition: Acquire a standard ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum at natural abundance. Optimize the experiment for long-range couplings (e.g., J = 5-10 Hz).

-

Analysis & Causality:

-

If the 1H-tautomer predominates: The N-H proton will show a strong 2-bond correlation (²J) to the N1 nitrogen and a 3-bond correlation (³J) to the N2 nitrogen. The C5-H proton will show a correlation to N1.

-

If the 2H-tautomer predominates: The N-H proton will show strong 2-bond correlations (²J) to both the N2 and N3 nitrogens. No direct correlation from the NH to N1 will be observed.

-

Trustworthiness: This method is self-validating. The observed correlation pattern directly maps the proton's location relative to the nitrogen backbone, providing an unambiguous structural assignment in solution.[17]

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unequivocal snapshot of the molecule's structure in the solid state, definitively locating the proton.[18] This is considered the gold standard for structural elucidation.

Caveat: The tautomer observed in the crystal lattice is stabilized by packing forces and may not be the predominant tautomer in solution. It is crucial to complement crystallographic data with solution-phase analysis like NMR.

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting tautomer stability and corroborating experimental findings.

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the substituted triazole.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set (e.g., 6-311++G**).[14][19]

-

Solvent Modeling: To simulate solution conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to obtain Gibbs free energies (G) and to confirm that the structures are true energy minima (no imaginary frequencies).

-

Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower G is predicted to be the more stable, predominant form under the calculated conditions. The energy difference (ΔG) can be used to estimate the equilibrium constant.

Caption: Integrated workflow for the definitive characterization of triazole tautomers.

Synthetic Consequences: Regioselective N-Functionalization

The tautomeric equilibrium directly impacts the synthetic outcome of N-alkylation or N-arylation reactions. The N1 and N2 positions exhibit different nucleophilicities, leading to mixtures of regioisomers.[13]

-

Kinetic vs. Thermodynamic Control: Generally, reaction at the N1 position is the kinetically favored pathway due to higher electron density. However, the N2-substituted product is often the more thermodynamically stable isomer.[12][13]

Achieving high regioselectivity is a significant synthetic challenge. However, strategic choices of reaction parameters and the use of directing groups can favor the formation of one isomer. For instance, employing bulky substituents at the C4/C5 positions can sterically hinder attack at N1, thereby promoting N2 alkylation.[12][20] Similarly, specific reaction conditions, such as the choice of base and solvent, can be tuned to favor either the kinetic or thermodynamic product.[21][22]

Conclusion

is a fundamental property that dictates their chemical behavior and potential applications. For the medicinal chemist or materials scientist, understanding the factors that govern the tautomeric equilibrium—substituent electronics, sterics, and solvent effects—is paramount. By employing a robust analytical workflow that combines high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can achieve unambiguous characterization of their compounds. This knowledge not only ensures scientific integrity but also enables the rational design of synthetic strategies for regioselective functionalization, ultimately allowing for the precise tuning of molecular properties required for the development of next-generation therapeutics and advanced materials.

References

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

-

Fisyuk, A. S., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(viii), 89-98. [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(16), 3493–3496. [Link]

-

Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

-

Pascual, S., & Díaz, D. D. (2013). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 11(34), 5545-5556. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. organic-chemistry.org. [Link]

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. ACS Molecule of the Week. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

-

Cantillo, D., & Kappe, C. O. (2014). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 4(108), 62923-62927. [Link]

-

Request PDF. (n.d.). ChemInform Abstract: Efficient Synthesis of 2-Substituted-1,2,3-triazoles. ResearchGate. [Link]

-

Oziminski, W. P., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

-

Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

-

Ballesteros-Casallas, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]

-

Almássy, L., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-substituted 1,2,3-triazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-substituted 1H-1,2,3-triazoles 9a-l and... ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Zaleski, D. P., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Physical Chemistry Chemical Physics. [Link]

-

da Silva, F. C., et al. (2011). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society. [Link]

-

Oziminski, W. P., et al. (2003). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure: THEOCHEM. [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

-

Oziminski, W. P., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]

-

ResearchGate. (n.d.). Prior art on the synthesis of 2‐substituted 1,2,3‐triazoles. ResearchGate. [Link]

-

Kumar, A., et al. (2019). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]

-

da Silva, F. C., et al. (2011). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. organic-chemistry.org. [Link]

-

Bakulina, O., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

-

ResearchGate. (n.d.). Tautomeric forms: (a) 1H-1,2,3-Triazole, (b) 2H-1,2,3-Triazole, (c)... ResearchGate. [Link]

-

Gorgani, L., et al. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Molecular Diversity. [Link]

-

Forlani, L., et al. (2007). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A. [Link]

-

Chen, J., et al. (2016). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. [Link]

-

Matysiak, J., & Niewiadomy, A. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Bioinorganic Chemistry and Applications. [Link]

-

Jida, M., et al. (2006). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of fully substituted 5‐sulfur‐1,2,3‐triazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). On tautomerism of 1,2,4-triazol-3-ones. ResearchGate. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Different tautomers of 1, 2, 3-triazoles. ResearchGate. [Link]

-

Suryaprakash, N. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brominated Triazoles: Versatile Building Blocks in Modern Organic Synthesis

Introduction: The Strategic Value of the Bromo-Triazole Motif

The triazole ring, existing as either the 1,2,3- or 1,2,4-isomer, is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the development of numerous bioactive molecules and functional materials.[1][2] The strategic introduction of a bromine atom onto the triazole core transforms this already valuable heterocycle into a highly versatile synthetic building block. The C-Br bond serves as a robust and reliable synthetic handle, unlocking a vast chemical space through a diverse array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of the synthesis, reactivity, and application of brominated triazoles. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of synthetic design, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these powerful intermediates.

Part 1: Synthesis of Brominated Triazole Building Blocks

The reliable synthesis of brominated triazoles is the critical first step. The choice of method depends on the desired isomer (1,2,3- vs. 1,2,4-), the substitution pattern, and the available starting materials.

Direct Electrophilic Bromination

For pre-formed triazole rings, direct electrophilic bromination is often the most straightforward approach. The electron-rich nature of the triazole ring facilitates substitution, though the triazole nucleus is considered electron-attracting, making harsh conditions sometimes necessary.

Causality: Reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) are common choices.[5][6][7] The reaction's regioselectivity is dictated by the electronic and steric environment of the triazole ring. For instance, 1H-1,2,4-triazole can be readily dibrominated at the 3- and 5-positions.[5][6][7] In some cases, highly reactive brominating species, potentially generated from bromine and silver sulfate in sulfuric acid, are required to overcome the deactivating effect of the triazole ring, especially if it is protonated in a strongly acidic medium.[8]

Illustrative Synthesis: 3,5-Dibromo-4H-1,2,4-triazole 3,5-Dibromo-4H-1,2,4-triazole can be synthesized in good yield (74%) from 1H-1,2,4-triazole using brominating agents like bromine or N-bromosuccinimide.[5][6][7] Similarly, 4,5-dibromo-1H-1,2,3-triazole can be prepared from 1H-1,2,3-triazole with a 78% yield.[5][6]

Cycloaddition Routes to 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[9][10][11] By employing a bromo-substituted alkyne, a brominated triazole can be constructed directly.

Causality: This method offers exquisite control over the final substitution pattern. The reaction is highly reliable, proceeds under mild conditions, and tolerates a wide range of functional groups.[9][11][12] Using a terminal bromoalkyne in a CuAAC reaction with an organic azide directly yields the corresponding 5-bromo-1,4-disubstituted-1,2,3-triazole.[10] This approach is synthetically elegant as it builds the desired functionality directly into the heterocyclic core during its formation.

Caption: General workflow for synthesizing 5-bromo-1,2,3-triazoles via CuAAC.

Part 2: Reactivity and Synthetic Applications

The C-Br bond on the triazole ring is the linchpin of its utility as a building block. It enables a wide range of transformations that allow for the construction of complex, highly functionalized molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of brominated triazoles, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[4]

2.1.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is arguably the most common method for installing new carbon-carbon bonds. It involves the coupling of the bromotriazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality: This reaction is favored for its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), and solvent system is crucial for achieving high yields.[13][14] For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with various arylboronic acids using Pd(PPh₃)₄ as the catalyst to synthesize new derivatives with luminescent properties.[13]

Caption: Key steps in the Suzuki-Miyaura cross-coupling of a bromotriazole.

2.1.2 Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for constructing C-N bonds, linking the bromotriazole to a primary or secondary amine.[15][16][17][18] It is invaluable in drug discovery, where the aryl-amine linkage is a common motif.

Causality: The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., tBuDavePhos, BINAP), and a base (typically a strong, non-nucleophilic one like NaOtBu or K₂CO₃).[16][19] The ligand choice is critical; sterically hindered phosphine ligands often accelerate the rate-limiting reductive elimination step, leading to higher yields.[16] The reaction has been successfully applied to C-N coupling at the C4 position of 4-bromo-1-tritylpyrazole, demonstrating its utility on halogenated azoles.[19]

2.1.3 Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of alkynyl-substituted triazoles by reacting the bromotriazole with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyltriazoles are themselves versatile intermediates for further transformations.

Comparative Overview of Cross-Coupling Reactions

| Reaction | Bond Formed | Coupling Partner | Key Reagents |

| Suzuki-Miyaura | C-C (sp²-sp²) | Boronic Acid / Ester | Pd Catalyst, Base |

| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd Catalyst, Ligand, Strong Base |

| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Heck | C-C (sp²-sp²) | Alkene | Pd Catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is often preferred, direct nucleophilic substitution of the bromide is also a viable strategy, particularly when the triazole ring is activated by electron-withdrawing groups.[20]

Causality: The three nitrogen atoms in the triazole ring are electron-withdrawing, which can make the carbon atoms susceptible to nucleophilic attack. This effect can be enhanced by other substituents on the ring. The reaction involves the attack of a nucleophile (e.g., thiolate, alkoxide, amine) on the carbon bearing the bromine, leading to the displacement of the bromide ion.[21] This pathway provides a metal-free alternative for functionalization. For example, N-protected 2,4,5-tribromoimidazoles react with various thiolates by displacing the 2-bromine atom.[21]

Bromo-Directed N-Alkylation

The bromine atom can serve as a removable directing group to control the regioselectivity of subsequent reactions. A notable example is the N-2 alkylation of 4-bromo-NH-1,2,3-triazoles.

Causality: In the presence of a base like K₂CO₃, the bromine atom at the C4 position sterically and electronically favors the alkylation of the adjacent N-2 nitrogen over the N-1 or N-3 positions.[22] This provides a highly regioselective route to 2,4-disubstituted-1,2,3-triazoles. The bromine can then be retained for further coupling or removed via hydrogenation to yield the 2,4-disubstituted product, showcasing its utility as a traceless directing group.[22]

Part 3: Field-Proven Insights & Experimental Protocols

The true value of a building block is demonstrated through its application. Brominated triazoles are key intermediates in the synthesis of complex molecules with significant biological activity.

Case Study: Synthesis of Poly-substituted 1,2,3-Triazoles

The work by Wang et al. provides an excellent example of the strategic use of a brominated triazole.[22] They utilized the bromo-directed N-2 alkylation of 4-bromo-NH-1,2,3-triazoles to achieve high regioselectivity. The resulting 2-alkyl-4-bromotriazole was then subjected to a Suzuki cross-coupling reaction to install a third substituent at the C5 position (after lithiation/quenching to form the necessary boronic acid precursor) or directly at C4, ultimately yielding complex 2,4,5-trisubstituted triazoles.[22] This multi-step sequence highlights the power of using the bromine atom for both directing and coupling purposes.

Caption: A dual pathway for synthesizing complex triazoles from a key bromo-intermediate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of a bromotriazole derivative, based on methodologies reported in the literature.[13]

Objective: To synthesize 4-butyl-3,5-bis(4-biphenyl)-4H-1,2,4-triazole from 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.

Materials:

-

4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol, 1.0 eq)

-

4-Biphenylboronic acid (2.2 mmol, 2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), 4-biphenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

-

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure product.

Validation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the successful coupling and purity of the compound.

Conclusion and Future Outlook

Brominated triazoles are not merely halogenated heterocycles; they are powerful, pre-activated building blocks that provide a reliable gateway to molecular complexity. Their utility in palladium-catalyzed cross-coupling reactions, coupled with their roles in nucleophilic substitutions and as regiochemical directors, makes them indispensable tools in modern organic synthesis. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile and efficient building blocks like brominated triazoles will be more critical than ever. Future research will likely focus on developing even more efficient and greener catalytic systems for their transformation and expanding their application in novel areas such as bioconjugation and materials science.

References

-

Yuchuan, L., et al. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Materials Research Innovations, 18, S41127-S41131. [Link]

-

Yuchuan, L. (2018). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

-

Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Unknown Author. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Taylor & Francis Online. [Link]

-

Ledzion, R., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

-

Unknown Author. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

Lynch, B. M., & Hung, Y.-Y. (1964). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Journal of Chemistry, 42(7), 1605-1611. [Link]

-

Charette, A. B., et al. (2011). Formal nucleophilic substitution of bromocyclopropanes with azoles. PubMed. [Link]

-

Al-Majid, A. M., et al. (2021). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]

-

Unknown Author. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

-

Unknown Author. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

-

Unknown Author. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

-

Mondal, P., et al. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 42(15), 12694-12702. [Link]

-

Poyatos, M., et al. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Sílice (CSIC). [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. [Link]

-

Iddon, B., & Nicholas, M. (1993). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Sharma, P., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

Carr, G., et al. (2014). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 33(18), 4804-4813. [Link]

-

Iddon, B., et al. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

G. G. Mohamed, et al. (2012). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

-

Shaw, A. Y., et al. (2016). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules. [Link]

-

Baklanov, M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [Link]

-

Unknown Author. (2011). ChemInform Abstract: Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-triazoles via 4-Bromo-5-iodo-1,2,3-triazole. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Ruser, N., & Bräse, S. (2011). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Unknown Author. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Unknown Author. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Kaur, R., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

-

Bellina, F., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]

-

Unknown Author. (2023). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Web of Science. [Link]

-

Shaposhnikov, G. P., et al. (2017). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. ResearchGate. [Link]

-

Unknown Author. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Unknown Author. (n.d.). Nucleophilic substitution. Wikipedia. [Link]

-

Liu, X., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. [Link]

-

Unknown Author. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Unknown Author. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Ledzion, R., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]

-

Bose, D., & Ida, R. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioclone.net [bioclone.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. researchgate.net [researchgate.net]

- 20. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 21. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Methodological & Application

Use of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate in click chemistry

By incorporating these analytical checkpoints, a researcher can proceed with confidence, ensuring the integrity of their synthetic route and the identity of the final compound. The high-yielding nature of both the click reaction and the subsequent palladium-catalyzed couplings ensures that these protocols are robust and reproducible. [3][12]

References

- Kolb, H.C.; Finn, M.G.; Sharpless, K.B. (2001). Click chemistry: Diverse chemical function from a few good reactions. Angew. Chem. Int. Ed., 40(11), 2004-2021. [Available at: https://onlinelibrary.wiley.com/doi/10.1002/1521-3773(20010601)40:11%3C2004::AID-ANIE2004%3E3.0.CO;2-5]

- Partyka, D.V.; Updegraff, J.B.; Zeller, M.; Hunter, A.D.; Gray, T.G. (2007). Carbon− gold bond formation through [3+ 2] cycloaddition reactions of gold (I) azides and terminal alkynes. Organometallics, 26(1), 183-186. [Available at: https://pubs.acs.org/doi/abs/10.1021/om0607200]

- Chowdhury, C.; Mandal, S.B.; Achari, B. (2005). Palladium–copper catalysed heteroannulation of acetylenic compounds: an expeditious synthesis of isoindoline fused with triazoles. Tetrahedron Lett., 46(49), 8531-8534. [Available at: https://www.sciencedirect.com/science/article/pii/S004040390501916X]

- Avula, S.K.; Khan, A.; Rehman, N.U.; et al. (2018). Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. Bioorg. Chem., 81, 98-106. [Available at: https://www.sciencedirect.com/science/article/pii/S004520681830239X]

- Dehestani, L.; Ahangar, N.; Hashemi, S.M.; et al. (2018). Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents. Bioorg. Chem., 78, 119-129. [Available at: https://www.sciencedirect.com/science/article/pii/S004520681730761X]

- Wikipedia. (n.d.). Click chemistry. [Available at: https://en.wikipedia.org/wiki/Click_chemistry]

- MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. [Available at: https://www.mdhv.com/click-chemistry-synthesis-of-a-triazole]

- Chandrasekaran, S. (Ed.). (2016). Click Reactions in Organic Synthesis. Wiley-VCH.

- ResearchGate. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. [Available at: https://www.researchgate.net/publication/371424729_Intramolecular_Click_Cycloaddition_Reactions_Synthesis_of_123-Triazoles]

- ChemicalBook. (2025). This compound. [Available at: https://www.chemicalbook.com/ProductCasEN_1427475-25-9.htm]

- Benchchem. (2025). Application Notes and Protocols: 1-(6-Bromohexyl)-1,2,4-triazole in Bioconjugation and Drug Development. [Available at: https://www.benchchem.com/application-notes-protocols/1-(6-bromohexyl)